molecular formula C18H15N5O2S2 B2932487 N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206986-76-6

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2932487
CAS No.: 1206986-76-6
M. Wt: 397.47
InChI Key: WYSGVZWATFEPQE-UHFFFAOYSA-N
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Description

The compound N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide features a benzimidazole core linked to a thiazole ring via a methylamino-acetyl spacer, with a thiophene-3-carboxamide substituent. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in kinase and protease inhibition, while the thiazole and thiophene groups contribute to electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-16(19-8-15-21-13-3-1-2-4-14(13)22-15)7-12-10-27-18(20-12)23-17(25)11-5-6-26-9-11/h1-6,9-10H,7-8H2,(H,19,24)(H,21,22)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSGVZWATFEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound with potential biological activity. The structure incorporates multiple heterocyclic moieties, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be broken down into key components:

  • Benzimidazole : Known for its broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.
  • Thiazole : Frequently found in pharmaceuticals for its roles in antimicrobial and anticancer effects.
  • Thiophene : Contributes to the modulation of biological activity through its electron-rich nature.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds containing benzimidazole and thiazole moieties have been shown to inhibit various enzymes, including those involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways, often mediated by mitochondrial dysfunction and caspase activation.
  • Antioxidant Activity : The presence of thiophene may contribute to antioxidant properties, helping to reduce oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

CompoundActivity TypeIC50 (µM)Reference
N-(4-(2-(1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-yl)thiopheneAnticancer1.61 ± 1.92
Benzimidazole derivativesα-glucosidase inhibition0.64 ± 0.05
Thiazole derivativesCytotoxicity against Jurkat cells<10

Case Studies

  • Antitumor Activity : A study demonstrated that similar thiazole-containing compounds showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : Another investigation highlighted the ability of benzimidazole derivatives to inhibit α-glucosidase, which is crucial for managing diabetes. The synthesized compounds displayed promising inhibitory effects, indicating potential therapeutic applications beyond oncology .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic interactions as a primary mode of binding, which is essential for their biological activity .

Comparison with Similar Compounds

Structural Analogues with Modified Benzimidazole Moieties

N-(4-(2-(2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
  • Structural Difference: Replaces the benzimidazolylmethylamino group with a fused dihydrobenzimidazoimidazole ring.
  • Implications : The fused bicyclic system may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity. This modification could alter selectivity in enzyme inhibition compared to the target compound .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (Compound 22)
  • Structural Difference : Utilizes a benzothiophene carboxamide instead of thiophene and lacks the thiazole-acetyl spacer.
  • Synthesis : Synthesized via coupling of benzo[b]thiophene-2-carboxylic acid with a benzimidazole precursor (52% yield) .
  • Activity : Demonstrated potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, suggesting the benzothiophene group enhances target engagement compared to thiophene derivatives .

Thiazole/Thiazolidinone Derivatives

N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
  • Structural Features: Replaces the benzimidazole-thiazole core with a benzothiazole-thiazolidinone system.
  • Synthesis: Prepared in ethanol (70% yield) with chloro-substitution enhancing metabolic stability .
  • Key Data: Property Value Molecular Formula C₁₇H₁₂ClN₃O₂S Yield 70% Notable Substituent 4-Chlorophenyl
N-(2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4h)
  • Structural Difference : Incorporates difluorophenyl groups, improving electronegativity and membrane permeability.
  • Synthesis: 60% yield in ethanol; fluorine atoms likely enhance bioavailability .

Thiophene Carboxamide Derivatives with Heterocyclic Modifications

5-Amino-3-Methyl-4-[(3-Methyl-5-oxo-4,5-Dihydro-1H-Pyrazol-1-yl) Carbonyl]Thiophene-2-Carboxamide (6)
  • Structural Difference : Substitutes thiazole with a pyrazolyl group, altering hydrogen-bonding capacity.
  • Synthesis : 65% yield via reaction with acetylacetate; melting point 208–210°C .
  • Key Data :

    Property Value
    Molecular Formula C₁₂H₁₃N₃O₃S
    Yield 65%
    Melting Point 208–210°C
6-Methyl-2-(4-Nitrophenyl)-5-oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7a)
  • Structural Difference : Integrates a triazepine ring, increasing conformational flexibility.

Triazole and Thiadiazole-Based Analogues

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]
  • Structural Features : Triazole-thione core with sulfonyl and fluorophenyl groups.
  • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization. Absence of C=O IR bands (1663–1682 cm⁻¹) confirms triazole formation .
  • Activity : Sulfonyl groups improve solubility, while fluorine enhances target selectivity .
N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)amino)ethyl)carboxamides
  • Structural Difference: 1,3,4-Thiadiazole core with trichloroethyl and phenylamino groups.
  • Synthesis : Cyclization in DMF with iodine and triethylamine; IR confirms C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) .
  • Implications : Thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic environments .

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